molecular formula C6H13ClO2 B14319382 1-Chloro-3,3-dimethoxybutane CAS No. 111772-63-5

1-Chloro-3,3-dimethoxybutane

Cat. No.: B14319382
CAS No.: 111772-63-5
M. Wt: 152.62 g/mol
InChI Key: LBHLASXKWBAWAM-UHFFFAOYSA-N
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Description

1-Chloro-3,3-dimethoxybutane is an organic compound with the molecular formula C6H13ClO2. It is a chlorinated ether, characterized by the presence of a chlorine atom and two methoxy groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

1-Chloro-3,3-dimethoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethoxy-1-butanol with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound. Another method involves the use of phosphorus trichloride (PCl3) as a chlorinating agent. Industrial production methods typically involve similar chlorination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-3,3-dimethoxybutane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2). These reactions typically occur under basic conditions.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form hydrocarbons.

Common reagents used in these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3,3-dimethoxybutane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Agrochemicals: It serves as a building block in the production of certain agrochemicals.

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3,3-dimethoxybutane in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the chlorine atom leaves, forming a carbocation that is then attacked by a nucleophile. The stability of the carbocation intermediate plays a crucial role in determining the reaction pathway and products.

Comparison with Similar Compounds

1-Chloro-3,3-dimethoxybutane can be compared with other chlorinated ethers such as 1-Chloro-3,3-dimethylbutane and 1-Chloro-3,3-dimethoxypropane. While these compounds share similar structural features, their reactivity and applications can differ significantly. For instance, 1-Chloro-3,3-dimethylbutane is more commonly used in the synthesis of pharmaceuticals, whereas 1-Chloro-3,3-dimethoxypropane may be preferred in certain material science applications due to its different physical properties.

Properties

CAS No.

111772-63-5

Molecular Formula

C6H13ClO2

Molecular Weight

152.62 g/mol

IUPAC Name

1-chloro-3,3-dimethoxybutane

InChI

InChI=1S/C6H13ClO2/c1-6(8-2,9-3)4-5-7/h4-5H2,1-3H3

InChI Key

LBHLASXKWBAWAM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)(OC)OC

Origin of Product

United States

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